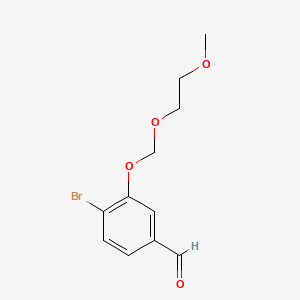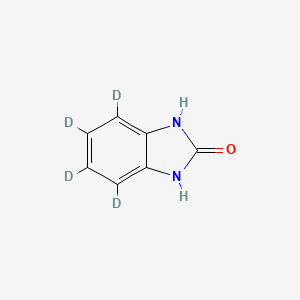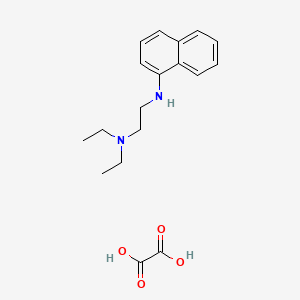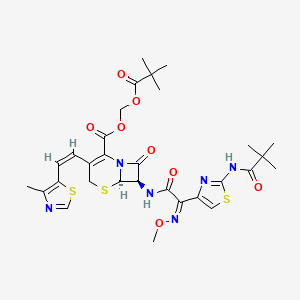![molecular formula C8H5NO3 B584602 [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole CAS No. 158683-18-2](/img/structure/B584602.png)
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a fused ring system that includes a benzene ring, an oxazole ring, and a dioxole ring. It is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one common method involves the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol catalyzed by nano-ZnO using DMF as a solvent at 100°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may interact with the GABA_A receptor, modulating its activity and reducing neuronal excitability. Molecular dynamic simulations have shown stable interactions between the compound and the receptor, suggesting its potential as a neurotherapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole include other benzoxazole derivatives and heterocyclic compounds with fused ring systems, such as:
- Benzoxazole
- Benzothiazole
- Benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique dioxole ring fused to the benzoxazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
158683-18-2 |
|---|---|
Formule moléculaire |
C8H5NO3 |
Poids moléculaire |
163.132 |
Nom IUPAC |
[1,3]dioxolo[4,5-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-12-9-7/h1-3H,4H2 |
Clé InChI |
CJSHNZQSBXXNKT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=NOC=C3C=C2 |
Synonymes |
[1,3]Dioxolo[4,5-g]-2,1-benzisoxazole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)


![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)


![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)

![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)

